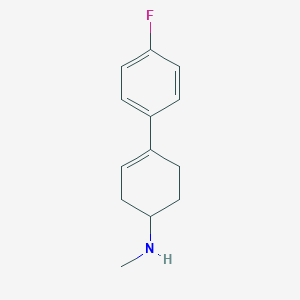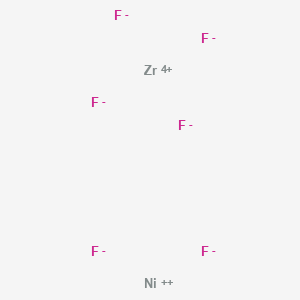
nickel(2+);zirconium(4+);hexafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+);zirconium(4+);hexafluoride is a complex compound consisting of nickel, zirconium, and fluoride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of nickel(2+);zirconium(4+);hexafluoride typically involves the reaction of nickel salts with zirconium salts in the presence of fluoride ions. One common method is the sol-gel process, where zirconium oxychloride is dissolved in ethanol and mixed with an organic acid to form a gel. This gel is then reacted with nickel sulfate and fluoride ions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale sol-gel processes or hydrothermal synthesis. These methods allow for the controlled formation of the compound with high purity and yield. The use of hydrous zirconium oxide as a precursor is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Nickel(2+);zirconium(4+);hexafluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: Fluoride ions can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state fluorides, while reduction reactions may yield lower oxidation state compounds.
Aplicaciones Científicas De Investigación
Nickel(2+);zirconium(4+);hexafluoride has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as ceramics and high-performance coatings
Mecanismo De Acción
The mechanism of action of nickel(2+);zirconium(4+);hexafluoride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Nickel(2+);zirconium(4+);hexafluoride can be compared with other similar compounds, such as:
- Nickel(2+);titanium(4+);hexafluoride
- Nickel(2+);hafnium(4+);hexafluoride
- Nickel(2+);silicon(4+);hexafluoride
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of nickel and zirconium, which imparts distinct catalytic and material properties .
Propiedades
Número CAS |
30868-55-4 |
|---|---|
Fórmula molecular |
F6NiZr |
Peso molecular |
263.91 g/mol |
Nombre IUPAC |
nickel(2+);zirconium(4+);hexafluoride |
InChI |
InChI=1S/6FH.Ni.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |
Clave InChI |
SEDAPJDLQKVYGT-UHFFFAOYSA-H |
SMILES canónico |
[F-].[F-].[F-].[F-].[F-].[F-].[Ni+2].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


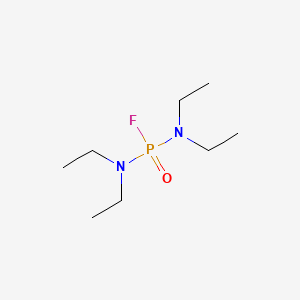
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

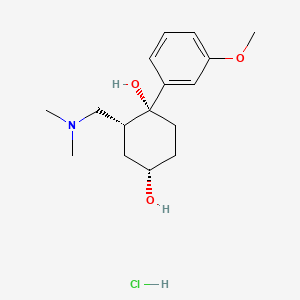

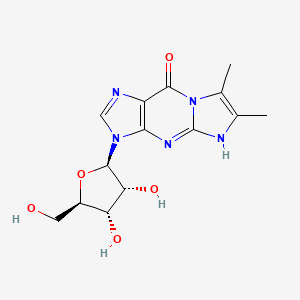
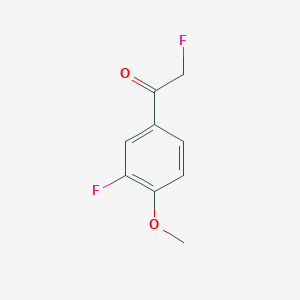
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
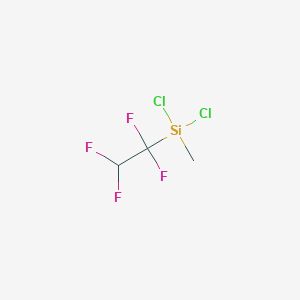
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)

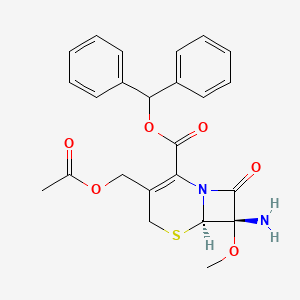
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
